Vinylestrenol

Description

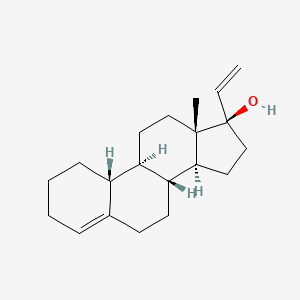

Vinylestrenol (IUPAC name: (8R,9S,10R,13S,14S,17R)-13-Methyl-17-vinyl-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol) is a steroidal compound with the molecular formula C₂₀H₃₀O and a monoisotopic mass of 286.22968 Da . Structurally, it features a cyclopenta-phenanthrene backbone characteristic of steroids, with a hydroxyl group at position 17 and a vinyl substituent at position 17α .

Properties

CAS No. |

5225-38-7 |

|---|---|

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethenyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H30O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h3,6,15-18,21H,1,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

LLIIIKMGXORJDH-XGXHKTLJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CCCC[C@H]34 |

Canonical SMILES |

CC12CCC3C(C1CCC2(C=C)O)CCC4=CCCCC34 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinylestrenol can be synthesized through a multi-step process starting from estr-4-ene-3,17-dione. The synthesis involves several key steps:

Dithioketal Protection: The 3-keto group is protected using dithioketal to obtain an intermediate compound.

Dihydric Alcohol Ketal Protection: The 17-keto group is protected using dihydric alcohol ketal to form another intermediate.

Birch Reduction: The 3-thioaketal is removed through a Birch reduction reaction, resulting in a new intermediate.

Hydrolysis: The 17-position is deprotected through hydrolysis to yield another intermediate.

Grignard Reaction: The final step involves a Grignard reaction to obtain the target compound, this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Vinylestrenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Vinylestrenol has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

Vinylestrenol exerts its effects by binding to progesterone receptors in target cells. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. The pathways involved include the regulation of menstrual cycles, maintenance of pregnancy, and modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Vinylestrenol shares its molecular formula (C₂₀H₃₀O) with 19 other compounds, including Retinol (Vitamin A), Ferruginol, Abietal, and Isopimaral . Below is a comparative analysis of key structural and functional attributes:

Structural Comparison

Key Observations

- Functional Group Diversity: this compound’s 17α-vinyl and hydroxyl groups distinguish it from Retinol (polyene chain) and Ferruginol (phenolic hydroxyl). These substituents influence bioavailability and receptor binding .

Pharmacological and Industrial Relevance

- Retinol: Widely used in dermatology and nutrition; its metabolic derivatives (e.g., retinoic acid) regulate gene expression .

- Ferruginol: Exhibits antimicrobial and anti-inflammatory properties, though research remains nascent .

- This compound: No documented pharmacological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.